molecular formula C19H23NO B8089687 (S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

(S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B8089687
M. Wt: 281.4 g/mol
InChI Key: ISFQNSHQPOQJNB-PBHICJAKSA-N
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Description

(S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is a complex organic compound with a unique structure that combines a methoxy group, a phenylethylamine moiety, and a tetrahydronaphthalene ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.

    Attachment of the Phenylethylamine Moiety: This step often involves reductive amination, where the amine group is introduced using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Methoxy-N-((S)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine: A stereoisomer with similar structure but different spatial arrangement.

    5-Methoxy-N-phenylethyl-1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the chiral centers present in the original compound.

Uniqueness

(S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its similar compounds.

Properties

IUPAC Name

(2S)-5-methoxy-N-[(1R)-1-phenylethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-14(15-7-4-3-5-8-15)20-17-11-12-18-16(13-17)9-6-10-19(18)21-2/h3-10,14,17,20H,11-13H2,1-2H3/t14-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFQNSHQPOQJNB-PBHICJAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCC3=C(C2)C=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@H]2CCC3=C(C2)C=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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